(4-Tert-butylpyridin-3-yl)methanamine
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Overview
Description
(4-Tert-butylpyridin-3-yl)methanamine: is a chemical compound characterized by a pyridine ring substituted with a tert-butyl group at the 4-position and a methanamine group at the 3-position. This compound is of interest in various scientific and industrial applications due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Chichibabin Synthesis: This method involves the reaction of tert-butylpyridine with formaldehyde and formamide under high-temperature conditions to yield the desired compound.
Reductive Amination: Another common synthetic route is the reductive amination of 4-tert-butylpyridine-3-carbaldehyde with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
(4-Tert-butylpyridin-3-yl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding nitro compound or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Nitro derivatives, carboxylic acids, and other oxidized forms.
Reduction Products: Primary, secondary, and tertiary amines.
Substitution Products: Halogenated pyridines, alkylated pyridines, and other substituted pyridines.
Scientific Research Applications
(4-Tert-butylpyridin-3-yl)methanamine: has several scientific research applications across various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which (4-Tert-butylpyridin-3-yl)methanamine exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary depending on the biological system or industrial process .
Comparison with Similar Compounds
4-tert-butylpyridine
3-aminopyridine
4-tert-butyl-3-nitropyridine
4-tert-butyl-3-chloropyridine
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Properties
IUPAC Name |
(4-tert-butylpyridin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)9-4-5-12-7-8(9)6-11/h4-5,7H,6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXTUEIOJAOKTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NC=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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